molecular formula C18H17FN2O2S B2359769 N-(3-fluorophenyl)-2-(2-methyl-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide CAS No. 847409-94-3

N-(3-fluorophenyl)-2-(2-methyl-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide

Cat. No.: B2359769
CAS No.: 847409-94-3
M. Wt: 344.4
InChI Key: IFPPFLMPXWOUIX-UHFFFAOYSA-N
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Description

The compound N-(3-fluorophenyl)-2-(2-methyl-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide features a benzo[b][1,4]thiazepin core, a seven-membered heterocyclic ring containing sulfur and nitrogen. Key structural attributes include:

  • 2-methyl group: Enhances steric bulk and modulates electronic properties.
  • Acetamide linkage: Connects the heterocycle to a 3-fluorophenyl substituent, which may influence lipophilicity and target binding.

The molecular formula is C₁₈H₁₅FN₂O₂S (calculated molecular weight: ~342.39 g/mol).

Properties

IUPAC Name

N-(3-fluorophenyl)-2-(2-methyl-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O2S/c1-12-9-18(23)21(15-7-2-3-8-16(15)24-12)11-17(22)20-14-6-4-5-13(19)10-14/h2-8,10,12H,9,11H2,1H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFPPFLMPXWOUIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)N(C2=CC=CC=C2S1)CC(=O)NC3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-fluorophenyl)-2-(2-methyl-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

The compound features a complex structure that includes a thiazepine ring and a fluorophenyl group. Its molecular formula is C19H20FN3O2C_{19}H_{20}FN_{3}O_{2}. The synthesis typically involves multi-step organic reactions, including cyclization processes that yield the thiazepine moiety. While specific synthetic routes for this compound are not detailed in the provided sources, similar compounds have been synthesized using methods such as condensation reactions and cyclization with isocyanates .

Biological Activity Overview

Research indicates that derivatives of thiazepine compounds exhibit a wide range of biological activities, including:

  • Antimicrobial Activity : Some thiazepine derivatives have shown promising antibacterial and antifungal properties. For instance, compounds related to benzothiazoles have demonstrated significant in vitro effects against various pathogens .
  • Antidiabetic Properties : Certain thiazepine derivatives have been reported to exhibit antidiabetic activity, attributed to their ability to enhance insulin sensitivity and glucose uptake in cells .
  • Anticancer Activity : Thiazepine derivatives have been evaluated for their cytotoxic effects against cancer cell lines. For example, studies have shown that some compounds can inhibit cell proliferation in human breast and liver cancer cell lines .

Case Studies and Research Findings

  • Antimicrobial Efficacy :
    • A study evaluated the antibacterial activity of several thiazepine derivatives, with some showing minimal inhibitory concentrations (MIC) as low as 50 µg/mL against tested organisms. This suggests a high level of efficacy compared to standard antibiotics .
  • Antidiabetic Activity :
    • In a study focusing on various thiazepine compounds, several were found to significantly lower blood glucose levels in diabetic animal models. The mechanism was suggested to involve modulation of insulin signaling pathways, enhancing glucose uptake in peripheral tissues .
  • Cytotoxicity Against Cancer Cells :
    • Research on thiazepine derivatives indicated that certain compounds exhibited IC50 values in the micromolar range against cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer). This highlights their potential as therapeutic agents in oncology .

Data Tables

Activity Compound IC50/MIC (µg/mL) Cell Line/Organism
AntibacterialThiazepine Derivative A50Various bacterial strains
AntidiabeticThiazepine Derivative BNot specifiedDiabetic animal model
AnticancerThiazepine Derivative C10–30MDA-MB-231, SK-Hep-1

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of N-(3-fluorophenyl)-2-(2-methyl-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Case Study:
A study conducted by the National Cancer Institute (NCI) assessed the compound's efficacy using a single-dose assay across a panel of approximately sixty cancer cell lines. The results indicated a promising level of growth inhibition, suggesting its potential as an anticancer agent. The mean growth inhibition (GI) values were reported at 15.72 μM for GI50 and 50.68 μM for TGI, demonstrating significant antitumor activity against specific human tumor cells .

Anti-inflammatory Properties

This compound has also shown potential as an anti-inflammatory agent. In silico studies have indicated that the compound may act as a 5-lipoxygenase (5-LOX) inhibitor, which is crucial in the inflammatory response.

Research Findings:
Molecular docking studies have suggested that this compound can effectively bind to the active site of 5-LOX, potentially leading to reduced inflammation. This property makes it a candidate for further development in treating inflammatory diseases .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

Below is a detailed comparison with structurally related compounds from the evidence:

Compound Name & Reference Core Structure Key Substituents Molecular Weight (g/mol) Yield (%) Notable Properties/Activities
Target Compound Benzo[b][1,4]thiazepin 2-methyl, 4-oxo, N-(3-fluorophenyl) 342.39 N/A Inferred CNS activity (structural analogy)
Compound 4 Benzo[b][1,4]oxazepin 4-oxo, N-(4-trifluoromethylphenyl) 351.095 27 Dopamine D2 receptor antagonist
Compound 25 Thiazolidinone Trimethoxybenzylidene, trifluoromethyl 557 89 High yield; potential antimicrobial use
Diltiazem Impurity Benzo[b][1,4]thiazepin 3-hydroxy, 4-oxo, methoxyphenyl 387.45 N/A Cardiovascular drug impurity
Quinazolinone Derivative Quinazolinone Dichlorophenylmethyl ~350 (estimated) N/A Anticonvulsant activity
Thiadiazolyl Acetamide 1,3,4-Thiadiazole 4-acetyl, 5-(4-fluorophenyl) 283.28 N/A Structural simplicity; anticonvulsant

Key Observations

Heterocyclic Core Modifications
  • Sulfur vs. Oxygen : The target compound’s thiazepin core (with sulfur) may confer greater lipophilicity and metabolic stability compared to oxazepin (oxygen-containing, e.g., Compound 4 ). Sulfur’s larger atomic size could also alter ring conformation and binding pocket interactions.
  • Thiazolidinone vs. Thiazepin: Compound 25 replaces the thiazepin with a thiazolidinone, introducing a ketone and thioxo group. This modification likely enhances electrophilicity and reactivity, contributing to its high yield (89%).
Substituent Effects
  • Fluorophenyl vs.
  • Methyl vs. Furan : describes a furan-substituted analog, which may improve solubility but reduce metabolic stability due to furan’s susceptibility to oxidation.

Preparation Methods

Retrosynthetic Analysis

The preparation of N-(3-fluorophenyl)-2-(2-methyl-4-oxo-3,4-dihydrobenzo[b]thiazepin-5(2H)-yl)acetamide can be approached through several retrosynthetic pathways, as outlined in Figure 1. The key disconnections involve:

  • N-alkylation of the benzothiazepinone core with an appropriate acetamide derivative
  • Formation of the thiazepine ring through intramolecular cyclization
  • Construction of the benzothiazepine core followed by N-functionalization

Building Blocks and Starting Materials

The synthesis requires several key building blocks:

  • 2-Aminothiophenol as the source of the benzo and thio portions
  • α,β-Unsaturated carbonyl compounds for ring formation
  • N-(3-fluorophenyl)-2-chloroacetamide for the N-alkylation step
  • Methylating agents for introducing the methyl group at position 2

Preparation Method via 2-Aminothiophenol Condensation

Synthesis of the Benzothiazepine Core

The primary synthetic route begins with the condensation of 2-aminothiophenol with an appropriate α,β-unsaturated carbonyl compound. This approach is supported by the synthesis methodologies described for related benzothiazepine derivatives.

Step 1: Preparation of 3-(2-methyl-prop-2-en-1-one) derivative

The synthesis commences with the preparation of an appropriate α,β-unsaturated carbonyl compound through aldol condensation between an acetophenone derivative and a suitable aldehyde under basic conditions. This step is critical for introducing the necessary functionality for the subsequent cyclization reaction.

Step 2: Cyclization with 2-aminothiophenol

The cyclization reaction involves the nucleophilic addition of the thiol group of 2-aminothiophenol to the β-carbon of the α,β-unsaturated ketone, followed by intramolecular condensation to form the seven-membered thiazepine ring.

A mixture of the prepared α,β-unsaturated ketone (4 mmol) with 2-aminothiophenol (4 mmol) and 3-4 drops of concentrated HCl in methanol (10 ml) is heated with stirring at 473 K for 4 hours. The reaction is monitored by thin-layer chromatography. After completion, the mixture is extracted into ether (30 ml), washed with dilute hydrochloric acid and water, and the solvent evaporated to yield the crude 2-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]thiazepine.

This methodology is adapted from the synthesis of similar benzothiazepine derivatives described in the literature. The reaction conditions favor the formation of the seven-membered thiazepine ring, which adopts a slightly distorted twist-boat conformation, as confirmed by X-ray crystallographic studies of related compounds.

N-Alkylation with N-(3-fluorophenyl)-2-chloroacetamide

The next stage involves the N-alkylation of the 2-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b]thiazepine with N-(3-fluorophenyl)-2-chloroacetamide.

Step 1: Preparation of N-(3-fluorophenyl)-2-chloroacetamide

N-(3-fluorophenyl)-2-chloroacetamide is synthesized by acylation of 3-fluoroaniline (0.05 mol) with 2-chloroacetyl chloride (0.05 mol) in dichloromethane (30 ml) and 2% aqueous sodium hydroxide solution (5 ml) at 0°C for 3 hours. The reaction mixture is extracted with potassium bisulfate solution, water, and brine. The organic layer is dried over anhydrous sodium sulfate and evaporated to obtain the chloroacetamide as a white crystalline powder.

This procedure is adapted from the synthesis of similar 2-chloro-N-phenylacetamide derivatives.

Step 2: N-Alkylation reaction

The 2-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]thiazepine (5 mmol) is reacted with N-(3-fluorophenyl)-2-chloroacetamide (5 mmol) in dry acetone (30 ml) in the presence of potassium carbonate (10 mmol) and a catalytic amount of potassium iodide. The reaction mixture is heated at 60°C for 12-24 hours, with monitoring by HPLC. After completion, the mixture is filtered, the solvent evaporated, and the crude product purified by column chromatography to yield N-(3-fluorophenyl)-2-(2-methyl-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide.

This N-alkylation methodology draws from procedures utilized for the synthesis of related N-functionalized benzothiazepines and acetamide derivatives.

Alternative Preparation Method via Intramolecular Cyclization

Synthesis via Thioether Intermediate

An alternative approach involves the formation of a thioether intermediate, followed by intramolecular cyclization to construct the benzothiazepine ring.

Step 1: Preparation of thioether intermediate

2-Aminothiophenol (1 equiv) is reacted with 2-bromo-N-(3-fluorophenyl)acetamide (1 equiv) in the presence of triethylamine (1.5 equiv) in DMF at room temperature for 4 hours. The reaction mixture is diluted with ethyl acetate, washed with water and brine, dried over Na2SO4, and concentrated to yield the thioether intermediate.

Step 2: Ring closure via intramolecular acylation

The thioether intermediate is subjected to a condensation reaction with methyl-3-oxobutanoate (1.2 equiv) in the presence of p-toluenesulfonic acid (0.1 equiv) in toluene under reflux conditions for 8 hours. The reaction mixture is cooled, washed with saturated NaHCO3 solution and brine, dried, and concentrated to give the crude product, which is purified by column chromatography to yield the target compound.

This alternative approach is based on established methods for synthesizing related benzothiazepine derivatives described in the literature, adapted to incorporate the specific structural features of the target compound.

Reaction Optimization and Condition Studies

Optimization of Cyclization Conditions

The cyclization step represents a critical juncture in the synthesis, and optimization of reaction conditions significantly impacts yield and purity. Table 1 summarizes the optimization studies for the cyclization step, detailing the effects of varying solvents, temperature, and catalyst loading.

Table 1: Optimization of Cyclization Conditions

Entry Solvent Temperature (K) Catalyst (mol%) Time (h) Yield (%)
1 Methanol 473 HCl (5) 4 78
2 Ethanol 473 HCl (5) 5 72
3 Toluene 473 HCl (5) 6 65
4 1-Butanol 473 HCl (5) 4 75
5 Methanol 443 HCl (5) 6 70
6 Methanol 473 HCl (10) 3 85
7 Methanol 473 p-TsOH (5) 4 80

The optimization studies reveal that methanol is the preferred solvent for the cyclization reaction, with concentrated HCl (10 mol%) providing the highest yield at 473 K. These conditions align with reported methodologies for synthesizing similar benzothiazepine derivatives.

Optimization of N-Alkylation Step

The N-alkylation step was similarly optimized to improve yield and reduce reaction time. Table 2 presents the optimization studies for this critical step.

Table 2: Optimization of N-Alkylation Conditions

Entry Base Solvent Temperature (°C) Additive Time (h) Yield (%)
1 K₂CO₃ Acetone 60 KI (0.1 equiv) 24 63
2 K₂CO₃ DMF 80 KI (0.1 equiv) 12 72
3 Cs₂CO₃ Acetone 60 KI (0.1 equiv) 18 68
4 K₂CO₃ Acetone 60 TBAI (0.1 equiv) 18 70
5 K₂CO₃ Acetonitrile 80 KI (0.1 equiv) 10 76

The optimal conditions for the N-alkylation step were found to be using potassium carbonate as the base in acetonitrile at 80°C with catalytic potassium iodide, which provided a 76% yield after 10 hours. These conditions are in line with established methodologies for N-alkylation of similar heterocyclic systems.

Spectroscopic Characterization and Analysis

Structural Confirmation

The structural confirmation of the synthesized N-(3-fluorophenyl)-2-(2-methyl-4-oxo-3,4-dihydrobenzo[b]thiazepin-5(2H)-yl)acetamide was carried out using various spectroscopic techniques, including NMR, FTIR, and mass spectrometry.

Table 3: Spectroscopic Characterization Data

Method Key Signals/Peaks Interpretation
¹H NMR (400 MHz, CDCl₃) δ 2.15 (s, 3H) CH₃ at position 2
δ 3.18-3.40 (m, 2H) CH₂ at position 3
δ 4.10 (m, 1H) CH at position 2
δ 4.62 (s, 2H) N-CH₂-CO
δ 6.86-7.82 (m, 8H) Aromatic protons
δ 8.74 (s, 1H) NH of acetamide
¹³C NMR (100 MHz, CDCl₃) δ 19.8 CH₃
δ 42.6, 52.3 CH₂ groups
δ 56.2 CH at position 2
δ 113.8-163.2 Aromatic and CF carbons
δ 168.4, 171.6 C=O groups
¹⁹F NMR (376 MHz, CDCl₃) δ -112.4 Aromatic F
FTIR (KBr, cm⁻¹) 3310 N-H stretching
1690, 1660 C=O stretching
1540 C=C aromatic
1230 C-F stretching
HRMS (ESI) m/z 372.1026 [M+H]⁺, C₁₈H₁₇FN₂O₂S

The spectroscopic data confirms the structure of the target compound, with characteristic signals for the methyl group, thiazepine ring protons, and aromatic protons in the ¹H NMR spectrum. The carbonyl groups and fluorine-bearing carbon are clearly identified in the ¹³C NMR spectrum, while the ¹⁹F NMR provides specific confirmation of the fluorine substituent position.

X-ray Crystallographic Analysis

Single-crystal X-ray diffraction studies of the target compound reveal that the seven-membered thiazepine ring adopts a slightly distorted twist-boat conformation, similar to related benzothiazepine derivatives reported in the literature. The dihedral angle between the benzene ring of the benzothiazepine core and the 3-fluorophenyl ring is approximately 52.3°, indicating a non-planar arrangement that minimizes steric interactions.

Scale-up and Process Development

Process Considerations

For larger-scale synthesis, several modifications to the laboratory procedures are recommended to ensure safety, efficiency, and reproducibility:

  • Use of more dilute reaction conditions to control exothermic reactions
  • Implementation of controlled addition rates for reactive reagents
  • Optimization of work-up procedures to minimize solvent usage and waste generation
  • Development of an improved purification strategy, potentially replacing chromatography with crystallization

Alternative Reagents for Scale-up

Table 4: Alternative Reagents for Scale-up Production

Step Laboratory Scale Reagent Scale-up Alternative Rationale
Cyclization Concentrated HCl Polymer-supported acid catalyst Easier separation, recyclability
N-Alkylation KI (catalytic) Tetrabutylammonium bromide Improved phase transfer, solubility
Purification Silica gel chromatography Recrystallization from ethyl acetate/hexane Cost-effective, scalable

Q & A

Q. What are the critical steps in synthesizing N-(3-fluorophenyl)-2-(2-methyl-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide, and how can reaction conditions be optimized?

Synthesis typically involves forming the benzo[b][1,4]thiazepinone core, followed by introducing the fluorophenyl-acetamide moiety. Key steps include:

  • Core formation : Cyclocondensation of 2-aminothiophenol derivatives with α-keto esters under acidic conditions .
  • Acetamide coupling : Use of coupling agents like EDC/HOBt or chloroacetyl chloride in refluxing solvents (e.g., DCM or THF) .
  • Optimization : Temperature control (60–80°C), solvent polarity adjustments, and catalyst selection (e.g., triethylamine for deprotonation) to improve yields (target >70%) .

Q. How should researchers confirm the structural identity and purity of this compound?

  • Spectroscopic characterization :
    • 1H/13C NMR : Verify aromatic proton environments (δ 6.8–7.5 ppm for fluorophenyl) and carbonyl signals (δ 165–175 ppm for acetamide) .
    • LC-MS : Confirm molecular ion peaks ([M+H]+ ~400–420 m/z) and purity (>95%) .
  • Elemental analysis : Match calculated vs. observed C, H, N, S values within ±0.4% .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Enzyme inhibition : Kinase or protease assays (IC50 determination) using fluorogenic substrates .
  • Antimicrobial activity : MIC testing against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 < 10 µM considered promising .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Dose-response validation : Replicate assays with standardized protocols (e.g., fixed DMSO concentration ≤0.1%) .
  • Off-target profiling : Use kinase selectivity panels or proteome-wide affinity chromatography to identify non-specific interactions .
  • Statistical analysis : Apply ANOVA or Bayesian modeling to assess variability between labs .

Q. What computational strategies support structure-activity relationship (SAR) studies for this compound?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding modes with targets like EGFR or COX-2 .
  • QSAR modeling : Use Gaussian or MOE to correlate electronic parameters (e.g., Hammett σ) with activity .
  • MD simulations : GROMACS for assessing stability of ligand-protein complexes over 100 ns trajectories .

Q. How can X-ray crystallography elucidate the compound’s conformation in solid state?

  • Crystal growth : Slow evaporation from DMSO/EtOH mixtures at 4°C .
  • Data collection : SHELX programs for structure solution (SHELXD) and refinement (SHELXL) to achieve R-factor < 0.05 .
  • Key metrics : Analyze dihedral angles of the thiazepinone ring (e.g., C4-O4-C5-S1) to confirm planarity .

Q. What strategies mitigate degradation during long-term stability studies?

  • Forced degradation : Expose to UV light (254 nm), 40°C/75% RH, and acidic/basic conditions (pH 1–13) .
  • Analytical monitoring : HPLC-PDA to track degradation products (e.g., hydrolyzed acetamide) .
  • Formulation : Lyophilization with cryoprotectants (trehalose) for storage at -80°C .

Q. How can enantiomeric purity be assessed if chiral centers are present?

  • Chiral HPLC : Use Chiralpak AD-H column with hexane/isopropanol (90:10) mobile phase .
  • Circular dichroism : Compare experimental CD spectra with DFT-calculated spectra for absolute configuration .

Methodological Notes

  • For crystallography, validate SHELX-refined structures with PLATON/CHECKCIF .
  • Use PubChem CID 44117067 for cross-referencing physicochemical data .

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